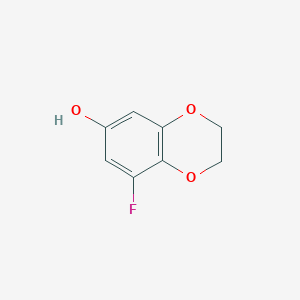
ethyl 2,4-dioxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dioxocyclohexane-1-carboxylate, also known as EDC, is an organic compound belonging to the class of carboxylic acids. It is an important reagent used in organic synthesis and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dioxocyclohexane-1-carboxylate is used in a wide range of scientific research applications, such as protein modification, peptide synthesis, and DNA/RNA synthesis. It is also used in the synthesis of organic molecules, such as drugs, pesticides, and other compounds. Additionally, this compound is used in the production of polymers, plastics, and other materials.
Wirkmechanismus
Ethyl 2,4-dioxocyclohexane-1-carboxylate acts as a coupling agent in organic synthesis. It reacts with amines, carboxylic acids, and other functional groups to form amides, esters, and other compounds. The reaction of this compound with amines is known as the “active ester” reaction, and the reaction of this compound with carboxylic acids is known as the “active carboxyl” reaction.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not toxic to humans or other organisms, and is not known to be carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using ethyl 2,4-dioxocyclohexane-1-carboxylate in laboratory experiments are its low cost, availability, and reactivity. It is also relatively easy to handle and store. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The future of ethyl 2,4-dioxocyclohexane-1-carboxylate research is promising, as it is a versatile reagent with a wide range of applications. Possible future directions for this compound research include the development of new methods for synthesizing this compound, the development of new applications for this compound, and the development of new catalysts for this compound reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new uses for the compound in medicine and other fields.
Synthesemethoden
Ethyl 2,4-dioxocyclohexane-1-carboxylate can be synthesized in a two-step process using ethylchloroformate and 2,4-dioxocyclohexane. In the first step, ethylchloroformate is reacted with 2,4-dioxocyclohexane in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces this compound and ethylchloride. In the second step, the ethylchloride is hydrolyzed to produce ethyl alcohol and this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 2,4-dioxocyclohexane-1-carboxylate can be achieved through a multistep process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-oxocyclohexene-1-carboxylate.", "Step 2: Ethyl 3-oxocyclohexene-1-carboxylate is then treated with acetic anhydride and sulfuric acid to form ethyl 2-acetyl-4-oxocyclohexene-1-carboxylate.", "Step 3: Ethyl 2-acetyl-4-oxocyclohexene-1-carboxylate is then hydrolyzed with sodium bicarbonate and water to form ethyl 2,4-dioxocyclohexane-1-carboxylate." ] } | |
CAS-Nummer |
77548-33-5 |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



